cyanomethyl benzenesulfonate molecular structure and formula
cyanomethyl benzenesulfonate molecular structure and formula
An In-Depth Technical Guide to Cyanomethyl Benzenesulfonate: Structure, Synthesis, and Applications
Executive Summary
Cyanomethyl benzenesulfonate is a versatile organic reagent characterized by the presence of a benzenesulfonate group attached to a cyanomethyl moiety.[1] This bifunctional nature, combining a highly effective leaving group (benzenesulfonate) with a synthetically valuable cyanomethyl group, establishes it as a potent cyanomethylating agent in organic synthesis.[1] Its application is crucial in the construction of complex nitrile-containing molecules, which are pivotal intermediates in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and key applications, tailored for professionals in chemical research and drug development.
Chemical Identity and Molecular Structure
Molecular Formula and Identifiers
The fundamental identity of cyanomethyl benzenesulfonate is established by its molecular formula and various chemical registry numbers and notations. These identifiers are critical for accurate documentation, database retrieval, and regulatory compliance.
Table 1: Structural and Registry Identifiers
| Identifier | Value |
| IUPAC Name | cyanomethyl benzenesulfonate[1] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)OCC#N[1] |
| InChI | InChI=1S/C8H7NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,7H2[1][2] |
| InChIKey | SSOVHFPWMPUQOS-UHFFFAOYSA-N[1][2] |
Molecular Structure Analysis
The structure of cyanomethyl benzenesulfonate comprises a benzene ring linked to a sulfonate ester, which in turn is connected to a cyanomethyl group (-CH₂CN).[1] The reactivity of the molecule is dictated by two primary functional groups:
-
Benzenesulfonate Group (C₆H₅SO₃-): This is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance across the three oxygen atoms and the sulfur atom. This property is the cornerstone of the molecule's utility in nucleophilic substitution reactions.
-
Cyanomethyl Group (-CH₂CN): This group contains the nitrile functionality, a key synthon for creating more complex organic molecules. The methylene bridge (-CH₂-) is the electrophilic site that is attacked by nucleophiles.
Figure 1: Molecular Structure of Cyanomethyl Benzenesulfonate
Physicochemical Properties
The physical properties of cyanomethyl benzenesulfonate influence its handling, storage, and behavior in reaction media. It is typically a crystalline solid or an oily liquid at standard conditions, with solubility characteristics influenced by its hydrophobic benzene ring and more polar sulfonate group.[1]
Table 2: Physicochemical Data for Cyanomethyl Benzenesulfonate
| Property | Value | Source(s) |
| Appearance | Crystalline solid | [1] |
| Melting Point | 32-33 °C | [4] |
| Boiling Point | 142-146 °C at 1 mmHg | [2][4] |
| Density | 1.309 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.523 | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Synthesis and Reactivity
General Synthesis Protocol
Cyanomethyl benzenesulfonate is typically synthesized via the reaction of a benzenesulfonyl halide (e.g., benzenesulfonyl chloride) with glycolonitrile (hydroxyacetonitrile). This reaction is a standard esterification of a sulfonic acid derivative.
A representative procedure involves the slow addition of an aqueous solution of sodium hydroxide to a mixture of glycolonitrile and benzenesulfonyl chloride in a suitable solvent system, such as 1,2-dimethoxyethane and water.[5] The reaction pH is maintained around 8, and the temperature is controlled to prevent unwanted side reactions.[5]
Figure 2: General Workflow for the Synthesis of Sulfonate Esters
Core Reactivity: Nucleophilic Substitution
The primary reaction mechanism for cyanomethyl benzenesulfonate is nucleophilic substitution (Sₙ2).[1] A nucleophile (Nu⁻) attacks the electrophilic carbon of the cyanomethyl group, leading to the displacement of the stable benzenesulfonate anion. This reactivity makes it an efficient agent for cyanomethylation, the process of adding a -CH₂CN group to a substrate.[1][6][7]
Figure 3: Generalized Sₙ2 Reaction Mechanism
Applications in Drug Development and Organic Synthesis
The utility of cyanomethyl benzenesulfonate stems from its ability to introduce the cyanomethyl group, a valuable precursor in medicinal chemistry and materials science.
Intermediate for Pharmaceuticals and Agrochemicals
Nitrile-containing compounds are common intermediates in the synthesis of a wide array of biologically active molecules.[1] The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing a gateway to diverse functional groups essential for drug candidates and agrochemicals.
Specialized Synthetic Applications
Published research highlights the use of cyanomethyl benzenesulfonate in specialized areas of chemical synthesis:
-
Organometallic Chemistry: It has been used in the synthesis of complex boron clusters, specifically nido- and closo-arsacarboranes.[2][4]
-
Antimicrobial Agents: Halo-substituted derivatives of cyanomethyl benzenesulfonate have been developed and patented as potent antimicrobial agents, effective against bacteria and fungi, particularly those found on painted surfaces.[5]
-
Analytical Chemistry: The compound has been utilized in the separation of aromatic hydrophobic sulfonates by micellar electrokinetic chromatography, demonstrating its utility in analytical method development.[2][4]
Safety, Handling, and Storage
As a reactive chemical intermediate, cyanomethyl benzenesulfonate requires careful handling to mitigate risks.
Hazard Profile
Based on available safety data, the compound is classified as hazardous:
-
Corrosivity: It causes severe skin burns and eye damage.[2]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin (Acute Toxicity, Category 4).[2]
-
Signal Word: Danger[2]
Recommended Handling and PPE
Proper laboratory practice is essential when working with this reagent:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[2] For operations with a risk of aerosol generation, an appropriate respirator (e.g., type ABEK filter) is recommended.[2]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[8] Prevent contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It should be kept in a designated corrosives area.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
Cyanomethyl benzenesulfonate is a reagent of significant value to the research and development community. Its molecular structure, which features an excellent leaving group coupled with a versatile cyanomethyl functional group, makes it an efficient tool for constructing complex organic molecules. While its corrosive and toxic nature necessitates stringent safety protocols, its utility in the synthesis of pharmaceutical intermediates, specialized organometallic compounds, and antimicrobial agents underscores its importance in modern organic chemistry. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective application in the laboratory.
References
- Smith, H. Q., & Toukan, S. S. (1975). U.S. Patent No. 3,873,591. Washington, DC: U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonate. PubChem Compound Database. Retrieved from [Link]
-
Li, Y., Zhang, X., & Lian, Z. (2022). Copper catalyzed cyano-sulfonylation of allenes via the insertion of sulfur dioxide toward the synthesis of (E)-α-cyanomethyl vinylsulfones. Organic Chemistry Frontiers, 9, 5141. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl benzenesulfonate, 99%. Retrieved from [Link]
-
Feroci, M. (n.d.). The Electrogenerated Cyanomethyl Anion in Organic Synthesis. Bentham Science. Retrieved from [Link]
Sources
- 1. Cyanomethyl benzenesulfonate (10531-13-2) for sale [vulcanchem.com]
- 2. 氰甲基苯磺酸酯 80%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Cyanomethyl benzenesulfonate | 10531-13-2 [chemicalbook.com]
- 5. US3873591A - Halo-substituted cyanomethyl benzenesulfonates - Google Patents [patents.google.com]
- 6. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. fishersci.com [fishersci.com]
